1,4-dimethyl-1H-pyrazole-5-thiol
Description
Properties
CAS No. |
2228984-29-8 |
|---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,4-Dimethylpyrazole Core
The foundational step in synthesizing 1,4-dimethyl-1H-pyrazole-5-thiol involves constructing the pyrazole ring with pre-installed methyl groups at positions 1 and 4. A patented method for 1,4-dimethylpyrazole synthesis provides a scalable framework:
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Reagents : Propionaldehyde diethylacetal reacts with N,N-dimethyl chloromethyliminium chloride in chloroform at 55°C for 2 hours.
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Workup : After chloroform removal, monomethylhydrazine is introduced at 50°C, followed by heating at 75°C for 2 hours. Neutralization with aqueous sodium hydroxide (pH 8) and extraction yields crude 1,4-dimethylpyrazole.
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Yield : Distillation under partial vacuum achieves 67% isolated yield.
This method leverages the electrophilic reactivity of the iminium salt to form the pyrazole nucleus, with methylation dictated by the hydrazine substituent.
Introduction of the Thiol Functional Group
To introduce the thiol group at position 5, a post-synthetic modification strategy is employed, inspired by triazole-thiol derivatization techniques:
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Reaction Conditions : 1,4-Dimethylpyrazole is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol at room temperature for 12 hours, forming a potassium dithiocarbamate intermediate.
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Acid Hydrolysis : The intermediate is refluxed with hydrazine hydrate, followed by neutralization with hydrochloric acid to precipitate the thiol product.
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Yield : Analogous procedures for triazole-thiols report yields of 67%, suggesting comparable efficiency for pyrazole systems.
Key Considerations :
-
Steric hindrance from the 1,4-dimethyl groups may slow thiolation, necessitating extended reaction times.
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FT-IR and ¹³C NMR are critical for confirming S–H (≈2732 cm⁻¹) and C–S (≈165 ppm) signatures.
Cyclocondensation with Carbon Disulfide
Reaction Mechanism and Optimization
Alternative Methodologies and Comparative Evaluation
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry
1,4-Dimethyl-1H-pyrazole-5-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology
Research indicates that this compound exhibits potential antimicrobial , antifungal , and anticancer activities. The mechanism of action involves the formation of covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological functions, leading to therapeutic effects .
Medicine
In medicinal chemistry, this compound has been explored as a lead compound for developing new pharmaceuticals. Its ability to interact with biological receptors makes it a candidate for drug design targeting various diseases .
Industry
The compound is utilized in producing agrochemicals and dyes. Its chemical versatility allows for tailoring materials to achieve desired properties in industrial applications .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial potential of various pyrazole derivatives synthesized from this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity compared to standard antibiotics .
Case Study 2: Anticancer Properties
Research involving molecular docking simulations demonstrated that derivatives of this compound could effectively bind to cancer-related targets. This binding was correlated with reduced cell viability in cancer cell lines, suggesting potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-pyrazole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with biological receptors, influencing cellular processes. These interactions can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological functions .
Comparison with Similar Compounds
Key Findings :
- Methylation at the 1-position (vs. 3-position) reduces ring distortion due to steric effects.
- The C–S bond length shortens with increased methyl substitution (1.70 Å vs. 1.72 Å in non-methylated analogs), enhancing thiolate stability .
Physicochemical and Functional Comparisons
Table 2: Physical and Chemical Properties
| Compound | Melting Point (°C) | Solubility in H₂O (g/L) | pKa | LogP | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|---|
| This compound | 148–150 | 2.1 | 8.2 | 1.45 | 12.3 (Antimicrobial) |
| 1H-Pyrazole-5-thiol | 162–164 | 0.8 | 7.9 | 0.92 | 25.6 (Antimicrobial) |
| 3,4-Dimethyl-1H-pyrazole-5-thiol | 135–137 | 3.5 | 8.5 | 1.78 | 8.9 (Antitumor) |
| 1-Methyl-1H-pyrazole-5-thiol | 140–142 | 1.5 | 8.0 | 1.30 | 18.4 (Antimicrobial) |
Key Findings :
- Methylation improves solubility in organic solvents; 3,4-dimethyl derivative exhibits the highest aqueous solubility (3.5 g/L) due to reduced crystallinity.
- The 1,4-dimethyl analog shows superior antimicrobial activity (IC₅₀ = 12.3 μM) compared to non-methylated derivatives, likely due to enhanced membrane permeability (LogP = 1.45).
- The 3,4-dimethyl variant demonstrates potent antitumor activity (IC₅₀ = 8.9 μM), attributed to optimized electron-withdrawing effects on the thiol group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-dimethyl-1H-pyrazole-5-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of hydrazines with 1,3-diketones under acidic/basic conditions, followed by thiolation using reagents like NaSH. Key variables include solvent choice (e.g., DMF or ethanol), temperature (reflux vs. room temperature), and catalyst selection (e.g., imidazole). For example, NaSH-mediated thiolation under reflux yields ~82% purity, while milder conditions may reduce side reactions . Optimization requires iterative testing of parameters and characterization via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies methyl groups (δ ~2.1–2.3 ppm) and aromatic protons.
- FTIR : Confirms S-H stretch (~2550 cm⁻¹) and pyrazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For high-resolution data, SHELXL is preferred for small-molecule refinement .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and track thiol oxidation using Ellman’s assay. Store samples in inert atmospheres (N₂) to prevent disulfide formation .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like enzymes. Validate predictions with experimental SAR studies .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-thiol derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubMed, Scopus, and Web of Science, adjusting for variables like assay type (e.g., MIC vs. IC₅₀) and cell lines.
- Experimental replication : Standardize protocols (e.g., fixed concentrations, controlled incubation times) to minimize variability .
Q. How to design a regioselective multi-step synthesis for functionalizing the pyrazole-thiol scaffold?
- Methodological Answer :
- Step 1 : Protect the thiol group with trityl chloride to prevent unwanted reactions.
- Step 2 : Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution.
- Step 3 : Deprotect using TFA/water (9:1) to regenerate the thiol. Monitor regiochemistry via NOESY NMR .
Q. What mechanistic insights explain the reactivity of the thiol group in nucleophilic substitution reactions?
- Methodological Answer : The thiol’s lone pairs enable nucleophilic attack on α,β-unsaturated carbonyls. Kinetic studies (UV-Vis monitoring) and isotopic labeling (³⁴S) reveal a two-step mechanism: thiolate formation (pH-dependent) followed by Michael addition. Solvent polarity (e.g., DMSO vs. THF) significantly impacts rate constants .
Key Research Findings
- Structural Insights : X-ray studies reveal a planar pyrazole ring with S-H···N hydrogen bonding, stabilizing the crystal lattice .
- Biological Relevance : Thiol derivatives exhibit moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), but cytotoxicity assays (HeLa cells) require optimization for therapeutic use .
- Computational Validation : DFT-predicted electrophilicity indices correlate with experimental reactivity in alkylation reactions (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
